molecular formula C12H19NO B8597729 4-(5-Aminopentyl)anisole

4-(5-Aminopentyl)anisole

Cat. No.: B8597729
M. Wt: 193.28 g/mol
InChI Key: BVCSIBSAWAUZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Aminopentyl)anisole is an aromatic ether derivative of anisole (methoxybenzene) featuring a 5-aminopentyl substituent at the para position of the benzene ring. The aminopentyl group introduces a primary amine at the terminus of a five-carbon alkyl chain, conferring nucleophilic and chelating properties. Such characteristics make it a candidate for applications in pharmaceutical intermediates, fluorescent tracers (as seen in derivatives like N-(5-aminopentyl)-5-dimethylamino-1-naphthalenesulphonamide ), and metal-chelating agents (e.g., deferoxamine derivatives ).

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)pentan-1-amine

InChI

InChI=1S/C12H19NO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10,13H2,1H3

InChI Key

BVCSIBSAWAUZAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

4-(Trifluoromethyl)anisole (TFMA)

  • Structure: A trifluoromethyl (-CF₃) group replaces the aminopentyl chain.
  • Properties: The electron-withdrawing -CF₃ group reduces the aromatic ring’s electron density, enhancing resistance to electrophilic substitution. TFMA is a colorless liquid with high solubility in organic solvents (e.g., ethanol, chloroform) and serves as a reagent in agrochemical synthesis .
  • Contrast with 4-(5-Aminopentyl)anisole: Unlike TFMA’s lipophilic -CF₃ group, the aminopentyl chain increases polarity and water solubility, favoring applications in aqueous biochemical systems.

4-(Phenylethynyl)anisole

  • Structure : Features an ethynyl (-C≡C-) linkage to a phenyl group.
  • Reactivity: The ethynyl group participates in Sonogashira coupling and cycloaddition reactions. Studies show catalytic systems (e.g., phosphonium salts) achieve 90% conversion to 4-(phenylethynyl)anisole in 120 minutes, albeit with variable by-product ratios depending on ligand design .
  • Contrast: The aminopentyl group’s primary amine enables nucleophilic reactions (e.g., acylation), while the ethynyl group prioritizes cross-coupling reactivity.

4-(1-Hydroxyl-4,4-dimethylcyclohexyl)anisole

  • Structure : A hydroxylated cyclohexyl substituent.
  • Applications : Likely used in fragrance or polymer industries due to its bulky, hydrophobic substituent. Safety protocols emphasize medical consultation upon exposure, reflecting moderate hazard .
  • Contrast: The aminopentyl group’s linear chain offers flexibility for molecular interactions, contrasting with the steric hindrance of cyclohexyl groups.

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